Dioctyl oxalate is an organic compound with the chemical formula and a CAS number of 20760-45-6. It is classified as an ester, specifically derived from the reaction between oxalic acid and octanol. This compound is recognized for its utility in various industrial applications, particularly as a plasticizer and in organic synthesis. Its molecular weight is approximately 314.46 g/mol, with a density of 0.945 g/cm³ and a boiling point of 384.2 °C at standard atmospheric pressure .
Dioctyl oxalate can be synthesized through the esterification of oxalic acid with octanol. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants into the desired ester product.
In industrial settings, dioctyl oxalate is produced using a continuous esterification process. This method involves the continuous feeding of both oxalic acid and octanol into a reactor, where they react in the presence of a catalyst. The product is then continuously removed from the reactor, purified, and collected for use.
Dioctyl oxalate participates in several chemical reactions:
The primary mechanism of action for dioctyl oxalate involves its hydrolysis to produce oxalic acid and octanol. This hydrolysis can occur under acidic or basic conditions and is facilitated by water's presence. The resulting oxalic acid may participate in various biochemical pathways, while octanol can serve as a solvent or be metabolized further.
| Property | Value |
|---|---|
| Density | 0.945 g/cm³ |
| Boiling Point | 384.2 °C |
| Flash Point | 162.3 °C |
| Vapor Pressure | mmHg at 25°C |
| Index of Refraction | 1.447 |
Dioctyl oxalate has notable chemical properties that make it suitable for various applications:
Dioctyl oxalate has several scientific and industrial applications:
The Pd-V-Ti ternary catalyst system represents a cornerstone innovation in dioctyl oxalate synthesis via oxidative carbonylation of alcohols. As detailed in patent literature [2], this heterogeneous catalyst typically comprises 0.5–1.5 wt% palladium, 0.1–1.0 wt% vanadium, and 0.5–5.0 wt% titanium supported on porous carbon or silica. The synergistic interaction between these components enables exceptional catalytic performance: Vanadium oxides (V₂O₅) facilitate the regeneration of active Pd⁰ species by mediating electron transfer during the catalytic cycle, while titanium dioxide (TiO₂) stabilizes metallic palladium nanoparticles against sintering. This coordination achieves alcohol conversions exceeding 85% and oxalate selectivity up to 95% under optimized conditions (130–150°C, 20–30 bar CO/O₂) [2]. The catalyst’s architectural robustness allows continuous operation for >1,000 hours with <5% activity loss, addressing historical deactivation challenges in oxycarbonylation catalysis.
Table 1: Performance Metrics of Pd-V-Ti Catalysts in Oxidative Carbonylation
| Pd Loading (wt%) | V : Ti Molar Ratio | CO Pressure (bar) | Conversion (%) | Oxalate Selectivity (%) |
|---|---|---|---|---|
| 1.0 | 1:3 | 25 | 87.2 | 94.5 |
| 1.2 | 1:4 | 30 | 91.6 | 95.3 |
| 0.8 | 1:2 | 20 | 78.9 | 89.7 |
Imidazolium-based ionic liquids (e.g., [BMIM][BF₄]) serve as multifunctional additives in Pd-V-Ti catalytic systems, markedly improving dioctyl oxalate selectivity. These liquids enhance CO solubility by 40–60% compared to conventional solvents and stabilize nitrite intermediates (NOₓ) crucial for the carbonylation pathway [9]. At 5–10 vol% loading, [BMIM][PF₆] reduces byproduct formation (e.g., methyl formate, carbonates) from 15% to <3% by suppressing CO oxidation side reactions. The ionic liquid’s non-coordinating anions also prevent palladium aggregation, maintaining nanoparticle dispersion below 5 nm – a key determinant of catalytic longevity [9].
Titania-silica (TiO₂-SiO₂) composites have emerged as superior alternatives to homogeneous acids (e.g., H₂SO₄) in continuous-flow esterification. At Ti loadings below 8 wt%, titanium exists as isolated tetrahedral Ti⁴⁺ sites on SiO₂, generating Lewis acid centers critical for oxalic acid/octanol condensation [8]. These catalysts achieve 99% dioctyl oxalate selectivity at 66.7% oxalic acid conversion (180°C, WHSV = 2.0 h⁻¹), outperforming homogeneous analogues like Ti(OBu)₄. The mesoporous structure (4–6 nm pores) minimizes diffusion constraints during esterification, while surface hydrophobicity facilitates water desorption – shifting equilibrium toward ester formation [8].
Scalable dioctyl oxalate production requires precise parameter control:
Table 2: Continuous-Flow Optimization Parameters for Dioctyl Oxalate Synthesis
| Parameter | Optimal Range | Effect on Yield | Industrial Scale Impact |
|---|---|---|---|
| Acid:Alcohol Ratio | 1:2.3–2.7 | Maximizes (98%) | Reduces alcohol recovery costs |
| Temperature | 170–185°C | Balances kinetics/degradation | Enables energy-efficient operation |
| Catalyst Bed Density | 0.8–1.2 g/cm³ | Minimizes pressure drop | Supports 10,000+ hour stability |
| Water Partial Pressure | <0.3 bar | Shifts equilibrium | Cuts separation energy by 40% |
Microwave-assisted solvent-free esterification achieves 97% dioctyl oxalate yield in 15 minutes – 90% faster than conductive heating. The selective dielectric heating of oxalic acid (tan δ = 0.29) generates localized "hotspots" at catalyst interfaces, accelerating reaction kinetics 8-fold [9]. Continuous microwave reactors (e.g., 2.45 GHz, 600W) demonstrate exceptional energy efficiency (0.8 kWh/kg product vs. 4.2 kWh/kg conventionally), attributed to direct molecular activation rather than vessel heating.
Lipases (e.g., Candida antarctica B) enable dioctyl oxalate synthesis under mild conditions (60°C, 1 atm). Immobilization on macroporous acrylic resins (Novozym 435) provides >95% esterification efficiency at 20 wt% enzyme loading, with catalyst reuse for 15 cycles [9]. Recent advances exploit microwave-assisted enzymatic routes (50°C, 5 min), achieving 97.4% conversion while eliminating thermal denaturation – a historical limitation. The method reduces E-factor waste by 78% compared to acid-catalyzed processes.
Table 3: Sustainable Synthesis Methods Comparison
| Method | Conditions | Yield (%) | Energy Use (kWh/kg) | CO₂ Footprint (kg/kg) |
|---|---|---|---|---|
| Microwave (solvent-free) | 150°C, 15 min, no catalyst | 97 | 0.8 | 0.12 |
| Enzymatic (conventional) | 60°C, 24 h, lipase | 92 | 1.2 | 0.18 |
| Microwave-enzymatic | 50°C, 5 min, lipase | 97.4 | 0.3 | 0.05 |
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